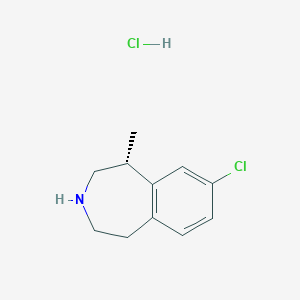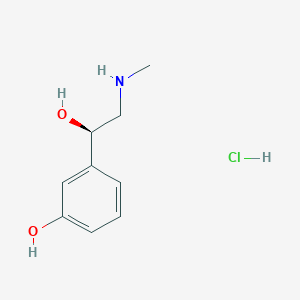
Quetiapine Fumarate
Overview
Description
Quetiapine hemifumarate is an atypical antipsychotic medication primarily used to treat schizophrenia, bipolar disorder, and major depressive disorder . It is known for its ability to block multiple neurotransmitter receptors, including serotonin and dopamine receptors . Quetiapine hemifumarate is marketed under the brand name Seroquel, among others .
Mechanism of Action
Target of Action
Quetiapine fumarate, also known as Seroquel, is an atypical antipsychotic that primarily targets several receptors in the brain. Its primary targets include serotonin 2A receptors (HTR2A) and dopamine D2 receptors (DRD2) . These receptors play crucial roles in regulating mood, behavior, and cognition .
Mode of Action
Quetiapine acts as an antagonist at its primary targets, blocking the activity of these receptors . It has a moderate affinity for HTR2A and a lower affinity for DRD2 . This blockade of DRD2 in the mesocortical and mesolimbic pathways is proposed as the interaction responsible for the treatment of schizophrenia, where increased dopamine levels are responsible for negative and positive symptoms, respectively . Quetiapine’s antidepressant activity is related to 5-HT2 and α2 receptor antagonism, as well as noradrenaline transporter blockage by norquetiapine .
Biochemical Pathways
Quetiapine’s action on the HTR2A and DRD2 receptors affects several biochemical pathways. The blockade of DRD2 in the mesocortical and mesolimbic pathways is proposed as the interaction responsible for the treatment of schizophrenia . The antagonism of the 5-HT2 and α2 receptors and the blockage of the noradrenaline transporter by norquetiapine contribute to quetiapine’s antidepressant activity .
Pharmacokinetics
Quetiapine is well-absorbed from the gastrointestinal tract, with a bioavailability of 100% . It is extensively metabolized in the liver via the CYP3A4 enzyme . The elimination half-life of the parent compound is about 7 hours , and its active metabolite, norquetiapine, has a half-life of 9 to 12 hours . About 73% of the dose is excreted as metabolites in the urine, and 21% is excreted in the feces .
Result of Action
The molecular and cellular effects of quetiapine’s action are complex and multifaceted. At low doses, quetiapine has hypnotic and sedative effects attributable to histamine 1-receptor blockade. At midrange doses, mood effects are secondary to both dopaminergic (D2 receptor) and serotonergic (5HT2A receptor) blockade. At higher doses, for the purposes of true antipsychotic activity, clinical effects are mediated through serotonergic, muscarinic, alpha adrenergic, and histaminergic receptor blockade .
Action Environment
Environmental factors can influence the action, efficacy, and stability of quetiapine. For instance, the metabolism of quetiapine is mediated by the cytochrome P450 system, and CYP3A4 and CYP2D6 are the predominant enzymes involved in drug transformation . Therefore, factors that affect the activity of these enzymes, such as genetic polymorphisms or the presence of other drugs that inhibit or induce these enzymes, can influence the pharmacokinetics and pharmacodynamics of quetiapine .
Biochemical Analysis
Biochemical Properties
Quetiapine fumarate interacts with various enzymes and proteins, primarily dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . Its antagonistic activity on these receptors is believed to be responsible for its therapeutic effects .
Cellular Effects
This compound influences cell function by interacting with specific receptors, altering cell signaling pathways, and potentially affecting gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quetiapine hemifumarate involves multiple steps. One common method starts with 2-(phenylthio)aniline, which undergoes a series of reactions to form dibenzo[b,f][1,4]thiazepin-11[10H]-one . This intermediate is then reacted with piperazine and ethylene glycol to form quetiapine . The final step involves the formation of the hemifumarate salt .
Industrial Production Methods: Industrial production of quetiapine hemifumarate typically involves optimizing the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and conditions . One-pot synthesis methods have been developed to streamline the process and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Quetiapine hemifumarate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide and N-methyl-2-pyrrolidone.
Major Products: The major products formed from these reactions include various metabolites of quetiapine, such as norquetiapine, which is an active metabolite with its own pharmacological effects .
Scientific Research Applications
Quetiapine hemifumarate has a wide range of scientific research applications:
Comparison with Similar Compounds
Clozapine: Another atypical antipsychotic with a similar receptor-binding profile but a higher risk of agranulocytosis.
Olanzapine: Similar to quetiapine in its receptor antagonism but has a higher risk of metabolic side effects.
Risperidone: Shares some pharmacological properties with quetiapine but has a higher propensity for causing extrapyramidal symptoms.
Uniqueness: Quetiapine hemifumarate is unique in its dose-dependent effects, providing sedative, mood-stabilizing, and antipsychotic effects at different doses . Its relatively lower risk of extrapyramidal symptoms compared to other antipsychotics makes it a preferred choice for many patients .
Properties
CAS No. |
111974-72-2 |
|---|---|
Molecular Formula |
C46H54N6O8S2 |
Molecular Weight |
883.1 g/mol |
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/2C21H25N3O2S.C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;;2-1- |
InChI Key |
ZTHJULTYCAQOIJ-KSBRXOFISA-N |
SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |
Appearance |
Powder |
boiling_point |
556.5±60.0 |
Color/Form |
Solid |
flash_point |
9.7 °C (49.5 °F) - closed cup |
melting_point |
174-176 |
Key on ui other cas no. |
111974-72-2 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
solubility |
49.4 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms |
2-(2-(4-dibenzo(b,f)(1,4)thiazepine-11-yl-1-piperazinyl)ethoxy)ethanol Ethanol, 2-(2-(4-dibenzo(b,f)(1,4)thiazepin-11-yl-1-piperazinyl)ethoxy)-, (E)-2-butenedioate (2:1) (salt) ICI 204,636 ICI 204636 ICI-204636 ICI204636 quetiapine quetiapine fumarate Seroquel |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















